N,1-bis(3-methoxypropyl)-9-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide
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Description
“N,1-bis(3-methoxypropyl)-9-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide” is a compound that falls under the category of pyrrolo[2,3-d]pyrimidines . Pyrrolo[2,3-d]pyrimidines are highly attractive compounds due to their structural similarity to purine . They show a wide range of biological activities such as antitubercular, antihepatitis C virus, anticancer, and anti-inflammatory .
Molecular Structure Analysis
The molecular structure of pyrrolo[2,3-d]pyrimidines, including “this compound”, is characterized by unique IR bands. For example, bromo-substituted compounds exhibit characteristic stretching bands at 720–760 cm −1, chloro-substituted compounds exhibit characteristic stretching bands at 521–750 cm −1, and fluoro-substituted compounds demonstrate characteristic stretching bands at 512–529 cm −1 .Mechanism of Action
Target of Action
The primary target of this compound is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial enzyme involved in cell cycle regulation, particularly the transition from the G1 phase to the S phase. It is an appealing target for cancer treatment as it selectively targets tumor cells .
Mode of Action
The compound interacts with CDK2, inhibiting its activity This inhibition disrupts the normal cell cycle progression, leading to a halt in cell division
Biochemical Pathways
The inhibition of CDK2 affects the cell cycle pathway, specifically the transition from the G1 phase to the S phase . This disruption can lead to cell cycle arrest, preventing the proliferation of cancer cells. The downstream effects of this disruption can include apoptosis or programmed cell death .
Pharmacokinetics
Similar compounds are generally distributed in the extracellular fluid space and excreted unchanged by the kidneys . These properties can impact the compound’s bioavailability and effectiveness.
Result of Action
The primary result of the compound’s action is the inhibition of cell proliferation, particularly in cancer cells . This can lead to a reduction in tumor size and potentially halt the progression of the disease. Additionally, the compound may induce apoptosis in cancer cells .
properties
IUPAC Name |
N,6-bis(3-methoxypropyl)-10-methyl-2-oxo-1,6,8-triazatricyclo[7.4.0.03,7]trideca-3(7),4,8,10,12-pentaene-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N4O4/c1-14-7-4-9-24-17(14)22-18-15(20(24)26)13-16(23(18)10-6-12-28-3)19(25)21-8-5-11-27-2/h4,7,9,13H,5-6,8,10-12H2,1-3H3,(H,21,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JUUPCQOJDMHLMG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CN2C1=NC3=C(C2=O)C=C(N3CCCOC)C(=O)NCCCOC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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